molecular formula C5H7O2R B1599175 Rubidium-2,4-pentanedionate CAS No. 66169-93-5

Rubidium-2,4-pentanedionate

Cat. No. B1599175
CAS RN: 66169-93-5
M. Wt: 184.58 g/mol
InChI Key: HCJJZNKHNDSRAE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Rubidium-2,4-pentanedionate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as Rb(acac)3, and it is a coordination complex of rubidium with 2,4-pentanedione.

Scientific Research Applications

Rb(acac)3 has been widely used in scientific research as a precursor for the synthesis of rubidium nanoparticles. These nanoparticles have unique optical and magnetic properties, making them useful for a wide range of applications, including biomedical imaging, drug delivery, and catalysis.

Mechanism Of Action

The mechanism of action of Rb(acac)3 is not fully understood. However, studies have shown that it can interact with biological molecules such as proteins and DNA, leading to changes in their structure and function.

Biochemical And Physiological Effects

Rb(acac)3 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of enzymes and proteins.

Advantages And Limitations For Lab Experiments

One of the main advantages of Rb(acac)3 is its high solubility in polar solvents, which makes it easy to handle and use in experiments. However, one of the limitations of Rb(acac)3 is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of Rb(acac)3 in scientific research. One possible direction is the development of new methods for the synthesis of rubidium nanoparticles using Rb(acac)3 as a precursor. Another possible direction is the use of Rb(acac)3 in the development of new drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, Rubidium-2,4-pentanedionate is a unique chemical compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. The future directions for the use of Rb(acac)3 in scientific research are also promising, and further research is needed to fully understand its potential applications.

properties

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;rubidium(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2.Rb/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJJZNKHNDSRAE-LNKPDPKZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].[Rb+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].[Rb+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7O2Rb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rubidium-2,4-pentanedionate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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